

3-Bromo-2-chlorophenol pKa and acidity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2-chlorophenol**

Cat. No.: **B1276391**

[Get Quote](#)

An In-Depth Technical Guide to the Acidity and pKa of **3-Bromo-2-chlorophenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule and profoundly influences its solubility, absorption, and interaction with biological targets. This guide provides a comprehensive analysis of the acidity of **3-bromo-2-chlorophenol**, a halogenated phenol of interest in pharmaceutical development. [1][2] We explore the theoretical principles dictating its acidity, driven by the electronic effects of its halogen substituents, and provide detailed, field-proven experimental protocols for the precise determination of its pKa.

Introduction to Phenol Acidity and the Significance of pKa

Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. They are weakly acidic, significantly more so than aliphatic alcohols.[3][4][5] This enhanced acidity arises from the stabilization of the corresponding conjugate base, the phenoxide ion. Upon deprotonation, the negative charge on the oxygen atom is delocalized into the π -electron system of the aromatic ring through resonance, distributing the charge and stabilizing the anion.[5][6]

The pKa value, the negative logarithm of the acid dissociation constant (Ka), is the quantitative measure of a compound's acidity in solution.^[3] A lower pKa value indicates a stronger acid. For drug development professionals, understanding a compound's pKa is paramount as it dictates the degree of ionization at a given physiological pH (typically ~7.4), which in turn affects critical pharmacokinetic properties such as membrane permeability, plasma protein binding, and solubility.

Physicochemical Properties and pKa of 3-Bromo-2-chlorophenol

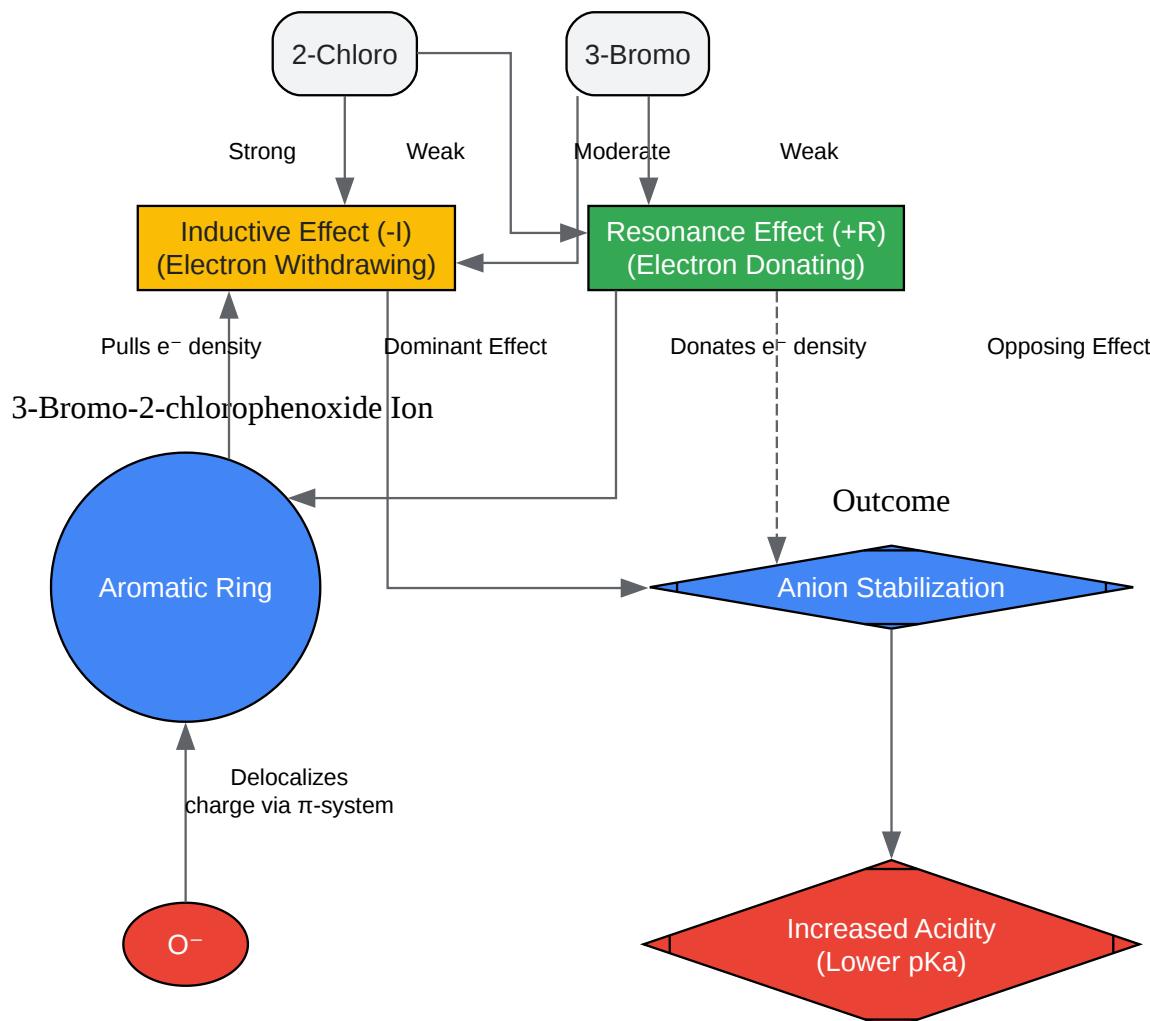
3-Bromo-2-chlorophenol is a disubstituted phenol derivative. While extensive experimental data is not widely published, its pKa can be reliably predicted based on established chemical principles and computational models.

Compound	CAS Number	pKa Value	Data Type
3-Bromo-2-chlorophenol	863870-87-5 ^{[1][7][8]}	7.53 ± 0.10	Predicted ^{[1][9]}
Phenol	108-95-2	~10.0 ^{[4][10]}	Experimental
2-Chlorophenol	95-57-8	8.48	Experimental
3-Bromophenol	591-20-8	9.03	Experimental
2,3-Dichlorophenol	576-24-9	7.7 ^[11]	Experimental
2,6-Dichlorophenol	87-65-0	6.79 ^[12]	Experimental

The predicted pKa of ~7.53 indicates that **3-bromo-2-chlorophenol** is a substantially stronger acid than phenol itself. This heightened acidity is a direct consequence of the electronic properties of the chlorine and bromine substituents.

The Scientific Basis for the Acidity of 3-Bromo-2-chlorophenol

The acidity of a substituted phenol is determined by the interplay of inductive and resonance effects, which modify the electron density of the aromatic ring and influence the stability of the


phenoxide ion.[3][13]

- Electron-Withdrawing Groups (EWGs) increase acidity by pulling electron density away from the phenoxide oxygen, thereby delocalizing and stabilizing the negative charge.[10][14]
- Electron-Donating Groups (EDGs) decrease acidity by pushing electron density toward the ring, which concentrates the negative charge on the phenoxide oxygen and destabilizes the anion.[4][13]

In **3-bromo-2-chlorophenol**, both halogen substituents are potent electron-withdrawing groups. Their influence is understood through two primary effects:

- Inductive Effect (-I): Chlorine and bromine are highly electronegative atoms. They exert a strong electron-withdrawing pull through the sigma (σ) bonds.[6][14] This effect removes electron density from the aromatic ring and, consequently, from the phenoxide oxygen, leading to significant stabilization of the negative charge. The inductive effect is distance-dependent, meaning the ortho-chlorine exerts a stronger pull than the meta-bromine.[14]
- Resonance Effect (+R): The halogens also possess lone pairs of electrons that can be donated into the aromatic π -system. This resonance effect is electron-donating and acts to destabilize the phenoxide ion, opposing the inductive effect.[15] However, for halogens (unlike oxygen or nitrogen substituents), the electron-withdrawing inductive effect is dominant over the weaker electron-donating resonance effect in determining acidity.

The net result for **3-bromo-2-chlorophenol** is that the powerful combined inductive effects of the ortho-chlorine and meta-bromine dramatically stabilize the phenoxide conjugate base, leading to a significant increase in acidity (lower pKa) compared to unsubstituted phenol.

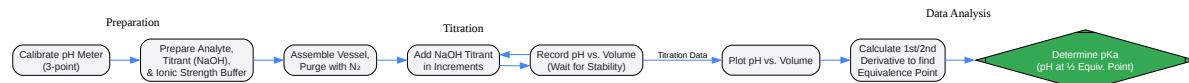
[Click to download full resolution via product page](#)

Caption: Electronic effects governing the acidity of **3-bromo-2-chlorophenol**.

Experimental Protocols for pK_a Determination

While computational predictions are valuable, experimental verification is the gold standard. The following are robust, self-validating protocols for determining the pK_a of **3-bromo-2-chlorophenol**.

Method 1: Potentiometric Titration


This high-precision technique directly measures the change in pH of a solution of the analyte upon the incremental addition of a titrant.[\[16\]](#) The pKa is derived from the resulting titration curve.

Principle of Causality: The titration neutralizes the acidic phenol. At the point where exactly half of the phenol has been converted to its conjugate base (the half-equivalence point), the concentrations of the acidic and basic forms are equal. At this specific point, the Henderson-Hasselbalch equation ($\text{pH} = \text{pKa} + \log([\text{A}^-]/[\text{HA}])$) simplifies to $\text{pH} = \text{pKa}$.

Step-by-Step Methodology:

- **System Calibration:** Calibrate a research-grade pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at the experimental temperature.[\[17\]](#)
- **Reagent Preparation:**
 - **Analyte Solution:** Prepare an aqueous or aqueous-cosolvent solution of **3-bromo-2-chlorophenol** with a concentration of at least 10^{-3} M to ensure a clear inflection point.[\[16\]](#) [\[17\]](#)
 - **Titrant:** Prepare and standardize a carbonate-free 0.1 M sodium hydroxide (NaOH) solution.
 - **Ionic Strength Adjuster:** Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[\[17\]](#)
- **Titration Procedure:**
 - Place a known volume (e.g., 50.0 mL) of the analyte solution into a reaction vessel. Add a sufficient volume of the KCl solution.
 - Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements.[\[17\]](#)
 - Immerse the calibrated pH electrode and a temperature probe into the solution and allow it to equilibrate while stirring gently with a magnetic stirrer.

- Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated buret.
- After each addition, wait for the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[17]
- Data Analysis and Self-Validation:
 - Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
 - Determine the equivalence point (the point of maximum slope) by calculating the first derivative ($\Delta\text{pH}/\Delta V$) or second derivative ($\Delta^2\text{pH}/\Delta V^2$) of the titration curve.[18]
 - The volume of titrant at the half-equivalence point corresponds to the pKa. The pH value at this specific volume on the titration curve is the experimental pKa.
 - The sharpness of the inflection point serves as a self-validating check on the precision of the measurement.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds with a UV-active chromophore near the ionization site and can be performed on very dilute solutions.

Principle of Causality: The protonated (ArOH) and deprotonated (ArO^-) forms of a phenol have distinct electronic structures and thus different UV-Vis absorption spectra.[19] By preparing solutions across a range of pH values and measuring their absorbance, the ratio of $[\text{ArO}^-]/[\text{ArOH}]$ can be determined using Beer's Law. The pK_a is then calculated from the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

- Spectral Characterization:
 - Prepare a stock solution of **3-bromo-2-chlorophenol** in a suitable solvent (e.g., methanol or acetonitrile).
 - Prepare three solutions at the same analyte concentration: one in a strongly acidic buffer (e.g., pH 2) to obtain the pure spectrum of the protonated form (ArOH), one in a strongly basic buffer (e.g., pH 12) for the pure deprotonated form (ArO^-), and one in a neutral buffer (pH 7).
 - Scan each solution in a UV-Vis spectrophotometer to determine the wavelengths of maximum absorbance (λ_{max}) for both species and identify an analytical wavelength where the difference in absorbance is greatest.[20]
- Sample Preparation:
 - Prepare a series of at least 8-10 buffer solutions with precisely known pH values spanning the expected pK_a (e.g., from pH 6.5 to 8.5 in 0.2 pH unit increments).
 - Add an identical, small aliquot of the analyte stock solution to a known volume of each buffer solution to create a series of samples with constant total analyte concentration.[21]
- Spectrophotometric Measurement:
 - Measure the absorbance of each buffered solution at the pre-determined analytical wavelength.
- Data Analysis and Self-Validation:

- The pKa can be determined graphically by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[22]
- Alternatively, for each pH value, calculate the ratio of the deprotonated to protonated species using the following equation:

“

$[\text{ArO}^-]/[\text{ArOH}] = (A - A_{\text{ArOH}}) / (A_{\text{ArO}^-} - A)$ Where A is the absorbance of the sample at a given pH, A_{ArOH} is the absorbance of the fully protonated form, and A_{ArO^-} is the absorbance of the fully deprotonated form.

- Plot pH (y-axis) against $\log([\text{ArO}^-]/[\text{ArOH}])$ (x-axis). The data should form a straight line. The y-intercept of this line is the experimental pKa.[19]
- The linearity of this plot (R^2 value close to 1.0) serves as a self-validating measure of the data's quality and adherence to the Henderson-Hasselbalch relationship.

Conclusion

The acidity of **3-bromo-2-chlorophenol** is significantly enhanced compared to its parent compound, phenol, with a predicted pKa of approximately 7.53. This is a direct and predictable consequence of the powerful electron-withdrawing inductive effects of the ortho-chlorine and meta-bromine substituents, which stabilize the resulting phenoxide anion. For applications in drug discovery and development, where ionization state is a critical determinant of a compound's behavior, the precise experimental determination of this pKa value is essential. The potentiometric and spectrophotometric titration methods detailed herein provide robust, reliable, and self-validating frameworks for obtaining this crucial data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. sips.org.in [sips.org.in]
- 4. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Bromo-2-chlorophenol | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromo-2-chlorophenol | CAS 863870-87-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. 3-Bromo-2-chlorophenol CAS#: 863870-87-5 [chemicalbook.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. 2,3-Dichlorophenol | C6H4Cl₂O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,6-Dichlorophenol | C6H4Cl₂O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. forums.studentdoctor.net [forums.studentdoctor.net]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. scispace.com [scispace.com]
- 19. web.pdx.edu [web.pdx.edu]
- 20. researchgate.net [researchgate.net]
- 21. pharmaguru.co [pharmaguru.co]
- 22. questjournals.org [questjournals.org]
- To cite this document: BenchChem. [3-Bromo-2-chlorophenol pKa and acidity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276391#3-bromo-2-chlorophenol-pka-and-acidity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com